N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide
Description
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide, also known as 5F-AB-P7AICA, is a synthetic cannabinoid receptor agonist (SCRA) characterized by a pyrrolo[2,3-b]pyridine core substituted with a 5-fluoropentyl chain and a chiral valine-derived carboxamide side chain. Its synthesis involves enantiospecific methods to preserve the (2S)-stereochemistry of the amino acid moiety, which is critical for receptor binding affinity .
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c1-12(2)15(16(20)24)22-18(25)14-11-23(10-5-3-4-8-19)17-13(14)7-6-9-21-17/h6-7,9,11-12,15H,3-5,8,10H2,1-2H3,(H2,20,24)(H,22,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJNPAIVYHNDQ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342129 | |
| Record name | (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro AB-7-PAICA typically involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. This is followed by the introduction of the 5-fluoropentyl side chain and the carboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In an industrial setting, the production of 5-fluoro AB-7-PAICA would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-fluoro AB-7-PAICA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the fluoropentyl side chain, potentially leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl side chain can yield hydroxylated derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
5-fluoro AB-7-PAICA has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in biological samples.
Biology: Researchers study its interactions with cannabinoid receptors to understand the endocannabinoid system’s role in various physiological processes.
Medicine: It serves as a model compound to investigate the therapeutic potential of synthetic cannabinoids in treating conditions like chronic pain, epilepsy, and anxiety disorders.
Mechanism of Action
5-fluoro AB-7-PAICA exerts its effects primarily by binding to cannabinoid receptors, particularly CB1 and CB2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound’s high affinity for these receptors makes it a potent agonist, capable of eliciting strong physiological responses even at low concentrations .
Comparison with Similar Compounds
Table 1: Structural Comparison of 5F-AB-P7AICA and Analogues
Key Observations :
- Core Heterocycle : The pyrrolo[2,3-b]pyridine core in 5F-AB-P7AICA distinguishes it from indazole-based analogues like AB-FUBINACA and 5F-AB-PINACA. This core may influence metabolic stability and receptor binding kinetics .
- Fluorinated Chain : The 5-fluoropentyl substituent is shared with 5F-CUMYL-P7AICA and 5F-AB-PINACA, enhancing lipid solubility and bioavailability compared to shorter fluorinated chains .
- Carboxamide Side Chain: The chiral valine-derived side chain in 5F-AB-P7AICA contrasts with the cumyl group in 5F-CUMYL-P7AICA and the tert-leucine moiety in AB-FUBINACA. These differences modulate cannabinoid receptor (CB1/CB2) selectivity and potency .
Pharmacological and Legal Status
Table 2: Legal and Regulatory Status of Analogues
Key Findings :
- Metabolism: Fluorination at the pentyl chain slows oxidative metabolism, prolonging half-life compared to non-fluorinated SCRAs .
- Enantiospecificity : The (2S)-configuration in 5F-AB-P7AICA’s side chain is critical for activity; racemic mixtures show reduced receptor affinity .
Forensic and Clinical Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
